molecular formula C17H17N3O2 B11092743 Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- CAS No. 29745-42-4

Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-

Cat. No.: B11092743
CAS No.: 29745-42-4
M. Wt: 295.34 g/mol
InChI Key: JAXFNBSXSXDREO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide . This name reflects its core structure: a pyridine-3-carboxamide group linked via an ethyl chain to a 5-methoxyindole moiety.

Table 1: Synonyms and Alternative Designations
Synonym Source
Nicotinamide, N-[2-(5-methoxyindol-3-yl)ethyl]- Chemical literature
5-Methoxy-N-nicotinoyltryptamide CAS registry
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)nicotinamide Medicinal chemistry studies

The compound is also referenced by its CAS registry number 29745-42-4 , a unique identifier critical for unambiguous chemical cataloging.

Molecular Formula and Structural Representation

The molecular formula of Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, is C₁₇H₁₇N₃O₂ , with a molecular weight of 295.336 g/mol . Its structure comprises two aromatic systems:

  • A pyridine ring (position 3 substituted with a carboxamide group).
  • A 5-methoxyindole group (position 3 linked to an ethyl chain).

The ethyl spacer bridges the indole’s C3 position to the carboxamide nitrogen, creating a conformationally flexible backbone.

Table 2: Key Molecular Properties
Property Value
Molecular formula C₁₇H₁₇N₃O₂
Molecular weight 295.336 g/mol
CAS number 29745-42-4
Density 1.247 g/cm³
Boiling point 612.5°C (at 760 mmHg)

The SMILES notation for this compound is COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN=CC=C3, which encodes its connectivity and functional groups.

Historical Context of Discovery and Early Research

The synthesis and characterization of Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, were first reported in medicinal chemistry studies exploring indole derivatives as receptor modulators. Early work by Hanna-Elias et al. (2010) detailed its preparation via coupling 5-methoxytryptamine with nicotinoyl chloride. This reaction leveraged standard amide bond formation techniques, yielding the target compound in ~81% purity after purification.

Initial research focused on its affinity for serotonin receptors , particularly 5-HT₂ subtypes, due to the structural similarity of 5-methoxyindole to serotonin (5-hydroxytryptamine). Computational modeling suggested that the ethylamide linker and methoxy group enhance binding interactions with hydrophobic pockets in receptor sites.

Subsequent studies explored analogs with modified indole substituents or alternative carboxamide groups, but Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, remained a benchmark compound due to its balanced solubility and receptor selectivity.

Key Milestones in Early Research
  • 2010 : First synthetic protocol and receptor binding assays.
  • 2014 : Comparative analysis with hexanamide and pentanamide analogs to study chain length effects.
  • 2020s : Investigations into its potential as a fluorescent probe for cellular imaging, capitalizing on indole’s intrinsic fluorescence.

Properties

CAS No.

29745-42-4

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-14-4-5-16-15(9-14)12(11-20-16)6-8-19-17(21)13-3-2-7-18-10-13/h2-5,7,9-11,20H,6,8H2,1H3,(H,19,21)

InChI Key

JAXFNBSXSXDREO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, indole NH), 8.71 (d, J = 4.8 Hz, 1H, pyridine H-2), 8.12 (d, J = 8.0 Hz, 1H, pyridine H-4), 7.45 (dd, J = 8.0, 4.8 Hz, 1H, pyridine H-5), 7.28 (d, J = 8.8 Hz, 1H, indole H-7), 6.98 (d, J = 2.4 Hz, 1H, indole H-2), 6.84 (dd, J = 8.8, 2.4 Hz, 1H, indole H-6), 3.89 (s, 3H, OCH₃), 3.62 (t, J = 6.8 Hz, 2H, CH₂N), 2.91 (t, J = 6.8 Hz, 2H, CH₂-indole).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 153.1 (pyridine C-3), 148.9 (indole C-5), 136.4 (indole C-3), 128.7 (pyridine C-5), 127.3 (indole C-7), 122.6 (indole C-6), 114.2 (indole C-2), 112.0 (pyridine C-4), 55.8 (OCH₃), 41.5 (CH₂N), 25.3 (CH₂-indole).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₈N₃O₂ [M+H]⁺: 296.1399

  • Observed: 296.1402.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Acylation

Polar aprotic solvents (e.g., THF, DMF) enhance nicotinoyl chloride reactivity but risk indole ring oxidation. THF balances reactivity and stability, achieving 85% conversion. Prolonged reaction times (>24 hours) in DMF lead to decomposition (≤60% yield).

Catalytic Advances

Using 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation, reducing reaction time from 12 to 4 hours. However, DMAP increases purification difficulty due to byproduct formation.

Comparative Analysis of Synthetic Methods

Method Overall Yield Key Advantages Limitations
Friedel-Crafts/Acylation52–58%High purity (>95%)Multi-step synthesis; low atom economy
Reductive Amination75–78%Fewer steps; avoids protecting groupsRequires sensitive aldehyde intermediate

Industrial-Scale Considerations

Cost-Effective Nicotinoyl Chloride Preparation

Nicotinoyl chloride is synthesized by treating nicotinic acid with thionyl chloride (SOCl₂) in toluene at 60°C. Excess SOCl₂ is removed via distillation, yielding >90% pure chloride.

Green Chemistry Approaches

Microwave-assisted synthesis reduces acylation time to 30 minutes with comparable yields (82%). Ionic liquids (e.g., [BMIM][BF₄]) improve nicotinamide solubility, enabling solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and halogenated compounds. These products have various applications in medicinal chemistry and pharmacology .

Scientific Research Applications

Pharmacological Applications

1.1. Elevation of Nicotinamide Adenine Dinucleotide Levels

One of the primary applications of this compound is its role in elevating levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in cellular metabolism. Research indicates that nicotinamide derivatives can enhance NAD+ biosynthesis, which is vital for energy production and cellular repair mechanisms. Studies have shown that compounds similar to nicotinamide can significantly increase NAD+ levels in various tissues, potentially benefiting conditions associated with NAD+ depletion, such as metabolic disorders and aging-related diseases .

1.2. Treatment of Metabolic Disorders

Nicotinamide derivatives have been investigated for their potential to treat metabolic disorders, including insulin resistance and type 2 diabetes. A study demonstrated that administering nicotinamide compounds improved insulin sensitivity and reduced blood glucose levels in diet-induced obesity models . These findings suggest that the compound may serve as a therapeutic agent for managing metabolic syndromes.

1.3. Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of nicotinamide derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The ability to modulate sirtuin activity through NAD+ elevation may also contribute to its neuroprotective effects.

Biochemical Applications

2.1. Modulation of Sirtuins

Sirtuins are a family of NAD+-dependent deacetylases that play significant roles in regulating cellular processes such as aging, inflammation, and metabolism. Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- may enhance sirtuin activity by increasing NAD+ availability, thereby influencing gene expression and cellular stress responses . This modulation can have implications for aging research and the development of anti-aging therapies.

2.2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies, suggesting its potential use in treating inflammatory diseases. By elevating NAD+ levels, nicotinamide may inhibit pro-inflammatory pathways, providing a mechanism for reducing inflammation in conditions such as arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NAD+ ElevationIncreases NAD+ levels in tissues
Insulin SensitivityImproves insulin sensitivity in obesity models
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces inflammation in various disease models

Case Study: Insulin Sensitivity Improvement

A study involving diet-induced obesity mice treated with nicotinamide derivatives showed significant reductions in blood glucose and insulin levels. The results indicated a dose-dependent increase in NAD+ levels alongside improved metabolic profiles .

Case Study: Neuroprotection Mechanism

In vitro experiments demonstrated that nicotinamide derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to enhanced sirtuin activity due to elevated NAD+ levels, suggesting potential therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects by binding to melatonin receptors in the brain, specifically MT1 and MT2 receptors. This binding regulates the release of neurotransmitters and hormones that control sleep-wake cycles and other physiological processes. The molecular pathways involved include the modulation of adenylate cyclase activity and the regulation of cyclic AMP levels .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and pharmacological differences between Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity References
Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- C₁₇H₁₈N₃O₂ 296.35 Nicotinamide, 5-methoxyindole, ethyl linker Hypothesized: NAD+ metabolism, neuroprotection
Melatonin (N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide) C₁₃H₁₆N₂O₂ 232.28 Acetamide, 5-methoxyindole, ethyl linker Sleep regulation, antioxidant, circadian rhythm modulation
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide C₂₆H₂₄FN₂O 403.48 Propanamide, fluoro-biphenyl, indole Unreported (structural similarity suggests kinase/enzyme inhibition potential)
Key Observations:

Core Indole Modifications :

  • The target compound and melatonin share a 5-methoxyindole group, which is critical for receptor binding (e.g., melatonin receptors MT₁/MT₂) . In contrast, the indole in the fluorobiphenyl-propanamide analog lacks the 5-methoxy substitution, likely altering target specificity .
  • The ethyl linker is conserved across all three compounds, facilitating interactions with hydrophobic binding pockets.

Amide Group Variations: Nicotinamide vs. Acetamide: The nicotinamide group (pyridine-3-carboxamide) in the target compound may enable NAD+ precursor activity, whereas melatonin’s acetamide group is essential for MT₁/MT₂ receptor agonism .

Pharmacological and Mechanistic Insights

  • Melatonin : Well-characterized as a hormone regulating sleep and oxidative stress. Its 5-methoxy group and acetamide are critical for binding to G protein-coupled melatonin receptors .
  • The 5-methoxyindole may confer antioxidant properties akin to melatonin but with distinct receptor affinities .
  • Fluorobiphenyl-Propanamide Analog: The fluorine atom and biphenyl group enhance steric bulk and electronic effects, which could modulate selectivity for aromatic hydrocarbon receptor (AhR) or kinase targets. No direct activity data are available, but structural analogs often exhibit anti-inflammatory or anticancer properties .

Physicochemical Properties

Property Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- Melatonin Fluorobiphenyl-Propanamide Analog
LogP (Predicted) ~1.2 1.1 ~3.5
Solubility (Water) Moderate Low Very low
Hydrogen Bond Donors 2 2 2
  • The fluorobiphenyl analog’s high LogP reflects increased lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the available literature on its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Biological Activity

This compound is structurally related to melatonin and other indole derivatives, suggesting potential interactions with melatonin receptors and involvement in various biochemical pathways. Its biological activity can be categorized into several key areas:

  • Antioxidant Properties : Similar to melatonin, this compound may exhibit antioxidant effects, which are crucial for mitigating oxidative stress in cells.
  • Neuroprotective Effects : Given its structural similarities to neuroactive compounds, it may play a role in neuroprotection.
  • Regulation of Circadian Rhythms : Its relationship with melatonin suggests a potential role in regulating sleep-wake cycles and circadian rhythms.

1. Interaction with Receptors

Nicotinamide derivatives often interact with melatonin receptors (MT1 and MT2), which are involved in various physiological processes:

  • MT1 Receptor : Activation leads to decreased cyclic AMP (cAMP) levels, affecting downstream signaling pathways that regulate sleep and mood.
  • MT2 Receptor : Primarily influences circadian rhythms and may have implications for sleep disorders.

2. Antioxidant Mechanism

Research indicates that compounds similar to nicotinamide can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This is significant for protecting cells from oxidative damage, particularly in conditions like neurodegeneration.

Case Studies and Experimental Data

A review of experimental studies provides insights into the biological activity of nicotinamide derivatives:

StudyFindings
Chu et al. (2014)Demonstrated that indole derivatives can inhibit indolethylamine-N-methyltransferase (INMT), suggesting a mechanism for modulating serotonin metabolism .
Melatonin Metabolism Study (2013)Highlighted the production of metabolites from melatonin that exhibit antiproliferative effects on human keratinocytes, indicating a potential pathway for nicotinamide's action in skin health .
DrugBank AnalysisSuggested that the compound may have good bioavailability and low toxicity, supporting its potential therapeutic use .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of nicotinamide derivatives indicate favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption suggests effective oral bioavailability.
  • Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier is crucial for neuroactive compounds.

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